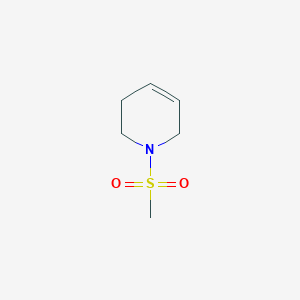
Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate is an organic compound with a complex structure It is characterized by the presence of a benzoate core substituted with a dimethylamino sulfonyl group and a phenylmethyl oxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate typically involves multiple steps. One common method includes the esterification of 5-[(dimethylamino) sulfonyl]-2-hydroxybenzoic acid with methyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate involves its interaction with specific molecular targets. The dimethylamino sulfonyl group can interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The phenylmethyl oxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
- Methyl 2-chloro-5-[(dimethylamino)sulfonyl]benzoate
- Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate
- Methyl 4-chloro-3-(chloromethyl)benzoate
Uniqueness
Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate is unique due to the presence of both the dimethylamino sulfonyl and phenylmethyl oxy groups. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its structure allows for diverse chemical modifications, enhancing its versatility in research and industrial applications.
特性
分子式 |
C17H19NO5S |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H19NO5S/c1-18(2)24(20,21)14-9-10-16(15(11-14)17(19)22-3)23-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
InChIキー |
KWBKSXGTPZRGTG-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Ethylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B8636636.png)

![Benzo[1,5-b']dithiophene-4,8-dione, 2-acetyl-](/img/structure/B8636643.png)





![Methyl [3-(2-oxopropyl)phenoxy]acetate](/img/structure/B8636703.png)

![6-Iodo-2-methoxy-3-[(4-methoxybenzyl)oxy]pyridine](/img/structure/B8636711.png)
